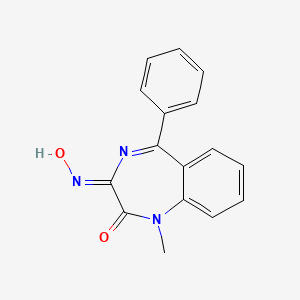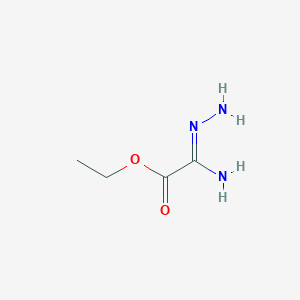
(S)-5-(bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-(bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a pyrrolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidinone Core: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the (tert-butyldimethylsilyl)oxy Group: This step involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
(S)-5-(bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or amines.
科学研究应用
(S)-5-(bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of (S)-5-(bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-5-(bis(3,5-dimethylphenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one: Similar structure but lacks trifluoromethyl groups.
(S)-5-(bis(3,5-dichlorophenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one: Contains dichlorophenyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (S)-5-(bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.
属性
分子式 |
C27H27F12NO2Si |
|---|---|
分子量 |
653.6 g/mol |
IUPAC 名称 |
(5S)-5-[bis[3,5-bis(trifluoromethyl)phenyl]-[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H27F12NO2Si/c1-22(2,3)43(4,5)42-23(20-6-7-21(41)40-20,14-8-16(24(28,29)30)12-17(9-14)25(31,32)33)15-10-18(26(34,35)36)13-19(11-15)27(37,38)39/h8-13,20H,6-7H2,1-5H3,(H,40,41)/t20-/m0/s1 |
InChI 键 |
KODDPAKQQSAFBK-FQEVSTJZSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC([C@@H]1CCC(=O)N1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC(C1CCC(=O)N1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12339857.png)
![Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-](/img/structure/B12339860.png)
![4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-](/img/structure/B12339874.png)

![4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene](/img/structure/B12339877.png)






![2-(4'-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12339919.png)

